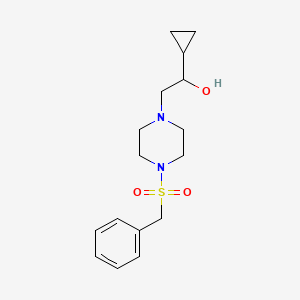
2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-cyclopropylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of compounds related to "2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-cyclopropylethanol" involves the design and structural optimization of benzamide and sulfonyl piperazine derivatives to enhance their biological efficacy. Research has been focused on modifying the sulfonamide and benzamide parts of these molecules to improve their pharmacological profiles and achieve better in vitro and in vivo activities. These synthetic efforts have led to compounds with robust in vivo activity and favorable pharmacokinetic and safety characteristics (Cioffi et al., 2016).
Molecular Structure Analysis The molecular structure of related compounds, such as 1-benzhydryl-4-methanesulfonyl-piperazine, has been elucidated through X-ray crystallography, revealing a chair conformation of the piperazine ring and distorted tetrahedral geometry around the sulfur atom. This detailed structural information aids in understanding the molecular interactions and reactivity of these compounds (Naveen et al., 2007).
Chemical Reactions and Properties The compounds exhibit a range of chemical reactions, including nucleophilic substitution and interaction with various biological targets. Their reactivity and biological efficacy are influenced by the structural features, such as the sulfonyl and benzyl groups attached to the piperazine moiety. The SAR studies highlight the critical role of these groups in determining the compounds' pharmacological profiles (Cioffi et al., 2013).
Physical Properties Analysis The physical properties of these compounds, including solubility, crystallinity, and stability, are crucial for their pharmacokinetic behavior and drug formulation. The crystal structure analysis provides insights into their solid-state properties and potential interactions in biological systems (S. Naveen et al., 2007).
Chemical Properties Analysis The chemical properties, such as reactivity towards biological targets and stability under physiological conditions, are central to the therapeutic efficacy of these compounds. Their design and synthesis aim to optimize these properties to achieve the desired biological activity and minimize off-target effects (Foroumadi et al., 2005).
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Enzymes and Drug Metabolism
- The compound has been investigated for its involvement in drug metabolism pathways, particularly its interaction with Cytochrome P450 enzymes. This research is crucial for understanding how drugs are metabolized in the body and can lead to the development of new medications with improved efficacy and safety profiles (Hvenegaard et al., 2012).
Glycine Transporter-1 Inhibition
- Another study focused on the synthesis and biological evaluation of derivatives of this compound as inhibitors of the Glycine Transporter-1 (GlyT-1). These inhibitors have potential therapeutic applications in neurological and psychiatric disorders by modulating glycinergic neurotransmission (Cioffi et al., 2016).
Oxytocin Receptor Antagonism
- Research has also explored the compound's use in the development of non-peptide oxytocin receptor antagonists. Such antagonists can have significant implications in the treatment of conditions related to oxytocin, such as preterm labor (Kline et al., 1999).
Melanocortin Receptor Ligands
- The compound's analogues have been studied for their role as ligands for melanocortin receptors, which are involved in a variety of physiological functions, including appetite control, energy homeostasis, and sexual function. This research could lead to new treatments for obesity, metabolic disorders, and sexual dysfunction (Mutulis et al., 2004).
Ionic Catalysis in Organic Synthesis
- In the field of organic synthesis, the compound has been utilized as a catalyst in the synthesis of phthalazine derivatives, demonstrating its utility in facilitating chemical reactions (Shirini et al., 2017).
β3-Adrenoceptor Agonism
- Another application is in the development of β3-Adrenoceptor agonists, which have potential therapeutic benefits for treating metabolic diseases such as diabetes and obesity. This research highlights the compound's potential in modulating metabolic pathways (Perrone et al., 2009).
Eigenschaften
IUPAC Name |
2-(4-benzylsulfonylpiperazin-1-yl)-1-cyclopropylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c19-16(15-6-7-15)12-17-8-10-18(11-9-17)22(20,21)13-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXYPXIGJUKUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-cyclopropylethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

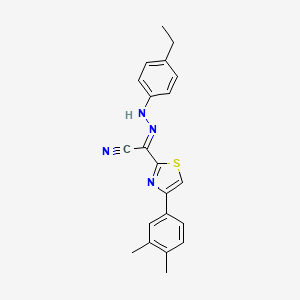
![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)
![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)
![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)
![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)
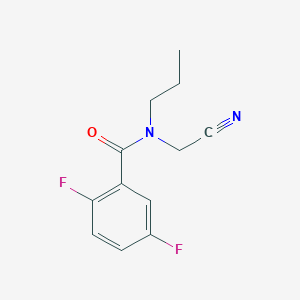
![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)
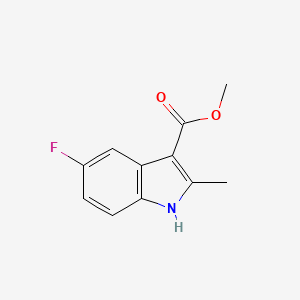
![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)
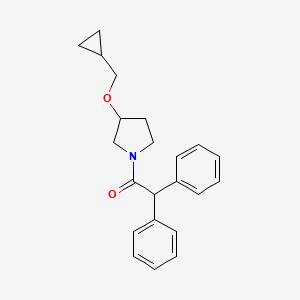
![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)
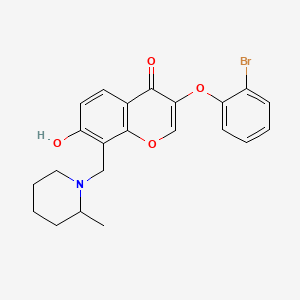
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)